molecular formula C14H17BrO3 B1293226 8-(2-Bromophenyl)-8-oxooctanoic acid CAS No. 898765-30-5

8-(2-Bromophenyl)-8-oxooctanoic acid

Cat. No. B1293226
CAS RN: 898765-30-5
M. Wt: 313.19 g/mol
InChI Key: JXXGZGHLPJHEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful consideration of reaction conditions to optimize yields. For instance, the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid is achieved in two steps from 4,4′-dihydroxybiphenyl, with the first step involving alkylation and the second step involving esterification and hydrolysis to obtain the final product with a yield of 40% and a purity of 94.9% . This suggests that the synthesis of 8-(2-Bromophenyl)-8-oxooctanoic acid could similarly involve a multi-step process with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as FTIR, and 1H and 13C NMR spectroscopy . These techniques are crucial for confirming the chemical structure of synthesized compounds. The relative and absolute configurations of isomeric compounds have also been determined using X-ray crystallography, as seen in the study of three isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones . Such detailed analysis is essential for understanding the stereochemistry and molecular interactions of the compounds.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound, but they do provide insights into the reactivity of brominated aromatic compounds. For example, the synthesis of 8-bromoquinolonecarboxylic acids from 3-bromo-2,4,5-trifluorobenzoic acid indicates that brominated compounds can be used as intermediates in the synthesis of more complex molecules . This suggests that this compound could potentially undergo further chemical transformations to yield a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound, such as their phase transition and liquid crystalline behavior, have been studied using differential scanning calorimetry (DSC) and polarizing microscopy (POM) . These properties are influenced by the molecular structure and purity of the compounds. The presence of bromine in the aromatic ring can significantly affect the compound's reactivity and physical properties due to its size and electron-withdrawing nature.

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound structurally related to 8-(2-Bromophenyl)-8-oxooctanoic acid, demonstrates the importance of developing efficient synthetic routes for complex brominated molecules. This synthesis is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting the relevance of advanced synthetic techniques in pharmaceutical manufacturing (Qiu et al., 2009).

Antioxidant and Anticancer Activities

  • Cinnamic acid derivatives, including phenolic structures similar to this compound, have been extensively investigated for their anticancer potentials. The review by De et al. (2011) discusses the synthesis, biological evaluation, and anticancer research of cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating the potential medicinal applications of structurally related compounds (De, Baltas, & Bedos-Belval, 2011).

Analytical and Catalytic Applications

  • Phosphonic acid and related compounds, through their structural analogy with phosphate moieties, find applications across a broad range of research fields, including drug development, surface functionalization, and as catalysts in organic transformations. This underscores the importance of functional groups in facilitating diverse scientific applications (Sevrain et al., 2017).

Environmental and Material Science

  • The sorption of divalent metal ions by carbon nanotubes (CNTs) reviewed by Rao et al. (2007) suggests the potential of brominated and other functionalized organic acids in environmental remediation technologies. The review highlights how the surface modification of CNTs enhances their sorption capacities for metal ions, indicating a possible area of application for structurally complex acids in pollution control (Rao, Lu, & Su, 2007).

Mechanism of Action

The mechanism of action of 8-(2-Bromophenyl)-8-oxooctanoic acid would depend on its specific use. As a complex organic compound, it could potentially have a variety of biological or chemical activities .

Safety and Hazards

The safety and hazards associated with 8-(2-Bromophenyl)-8-oxooctanoic acid would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

8-(2-bromophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXGZGHLPJHEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645281
Record name 8-(2-Bromophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898765-30-5
Record name 8-(2-Bromophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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